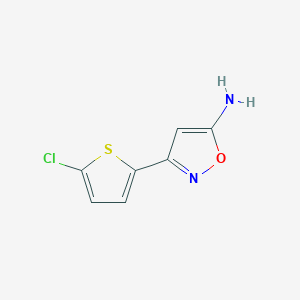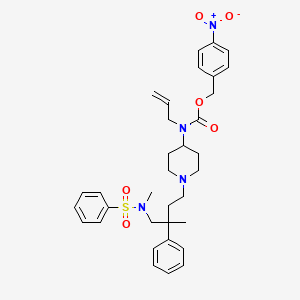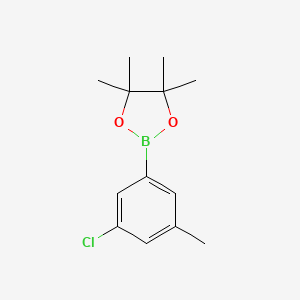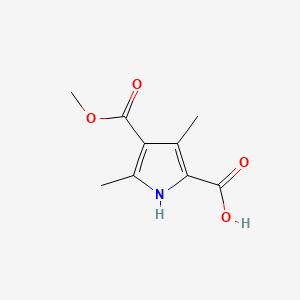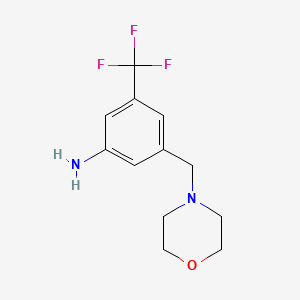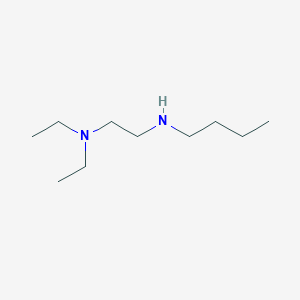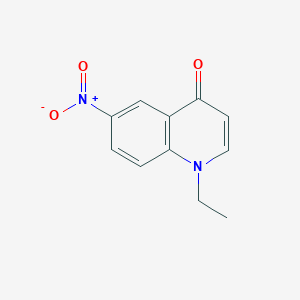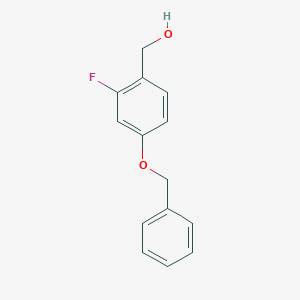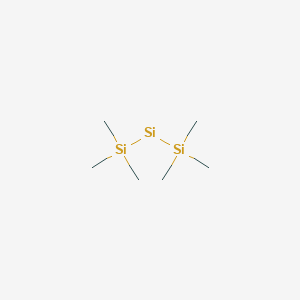
1,1,1,3,3,3-Hexamethyltrisilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,3,3-Hexamethyltrisilane is an organosilicon compound with the molecular formula C6H18Si3. It is a colorless liquid that is primarily used in various industrial and research applications. This compound is known for its unique chemical properties, which make it valuable in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,1,3,3,3-Hexamethyltrisilane can be synthesized through the reaction of trimethylchlorosilane with a suitable reducing agent. One common method involves the reduction of trimethylchlorosilane using lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction proceeds as follows:
3(CH3)3SiCl+LiAlH4→(CH3)3Si−Si(CH3)2−Si(CH3)3+LiCl+AlCl3
The reaction is typically carried out under an inert atmosphere to prevent the hydrolysis of the reactive intermediates.
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, are common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,1,3,3,3-Hexamethyltrisilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or ozone (O3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) are used under controlled conditions.
Major Products Formed:
Oxidation: Silanols (e.g., (CH3)3SiOH) or siloxanes (e.g., (CH3)3SiOSi(CH3)3).
Reduction: Simpler silanes (e.g., (CH3)3SiH).
Substitution: Halosilanes (e.g., (CH3)3SiCl).
Applications De Recherche Scientifique
1,1,1,3,3,3-Hexamethyltrisilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: It is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is used in the development of drug delivery systems and as a component in certain pharmaceutical formulations.
Industry: It is utilized in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism by which 1,1,1,3,3,3-Hexamethyltrisilane exerts its effects is primarily through its ability to form stable silicon-carbon bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound valuable in various chemical processes. The molecular targets and pathways involved include the formation of siloxane linkages and the stabilization of reactive intermediates in organic synthesis.
Comparaison Avec Des Composés Similaires
1,1,1,3,3,3-Hexamethyldisilazane: Similar in structure but contains a nitrogen atom, making it useful as a silylation agent.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: Contains an additional oxygen atom, used in surface treatments and coatings.
Trimethylsilane: A simpler silane with fewer silicon atoms, used in semiconductor manufacturing.
Uniqueness: 1,1,1,3,3,3-Hexamethyltrisilane is unique due to its specific arrangement of silicon atoms, which imparts distinct chemical properties. Its ability to form stable silicon-carbon bonds and undergo various chemical reactions makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
5089-32-7 |
|---|---|
Formule moléculaire |
C6H20Si3 |
Poids moléculaire |
176.48 g/mol |
Nom IUPAC |
trimethyl(trimethylsilylsilyl)silane |
InChI |
InChI=1S/C6H20Si3/c1-8(2,3)7-9(4,5)6/h7H2,1-6H3 |
Clé InChI |
OFFVKJINHUQURH-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)[Si][Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)[SiH2][Si](C)(C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


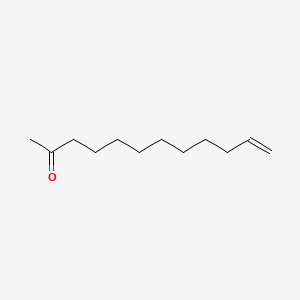
![1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-](/img/structure/B3053015.png)
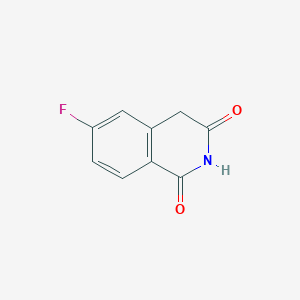
![Bicyclo[2.2.2]oct-5-en-2-ylmethanol](/img/structure/B3053020.png)
